molecular formula C5H5ClN2O B1601019 1-methyl-1H-pyrazole-3-carbonyl chloride CAS No. 84547-60-4

1-methyl-1H-pyrazole-3-carbonyl chloride

Cat. No. B1601019
CAS RN: 84547-60-4
M. Wt: 144.56 g/mol
InChI Key: JCZIPPIUHKRMOM-UHFFFAOYSA-N
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Description

“1-methyl-1H-pyrazole-3-carbonyl chloride” is a chemical compound with the molecular formula C5H5ClN2O . It is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .


Physical And Chemical Properties Analysis

“1-methyl-1H-pyrazole-3-carbonyl chloride” has a molecular weight of 144.56 g/mol . It has a topological polar surface area of 34.9 Ų and a complexity of 128 . The compound is a powder at room temperature .

Scientific Research Applications

Synthesis of Aminothiazoles

1-methyl-1H-pyrazole-3-carbonyl chloride: is used as a reagent in the synthesis of aminothiazoles, which are important as γ-secretase modulators . These compounds are significant in Alzheimer’s research for their potential to alter the production of amyloid beta, a protein associated with the disease .

Development of JAK2 Inhibitors

This compound serves as a precursor in the creation of amino-pyrido-indol-carboxamides , which are investigated as potential inhibitors for Janus Kinase 2 (JAK2) . These inhibitors could be used in the treatment of myeloproliferative disorders, a group of diseases where blood cells grow excessively .

TGF-β1 and Active A Signaling Inhibitors

Researchers utilize 1-methyl-1H-pyrazole-3-carbonyl chloride in the development of pyridine derivatives that act as inhibitors of TGF-β1 and active A signaling . This pathway is crucial in the regulation of cell growth and differentiation, and its inhibition is a promising approach in cancer therapy .

c-Met Kinase Inhibitors

The compound is also involved in the synthesis of MK-2461 analogs , which inhibit the c-Met kinase. This kinase plays a role in various aspects of cancer biology, including metastasis, and inhibitors can be a valuable asset in cancer treatment strategies .

Chemical Building Blocks

Due to its reactive chloride group, 1-methyl-1H-pyrazole-3-carbonyl chloride is a versatile building block in chemical synthesis. It’s used to introduce the pyrazole moiety into larger, more complex molecules, which can have a variety of applications in medicinal chemistry and material science .

Safety and Hazards

“1-methyl-1H-pyrazole-3-carbonyl chloride” is classified as dangerous, with hazard statements including H314, H315, H319, and H335 . It can cause burns of eyes, skin, and mucous membranes, and contact with water liberates toxic gas .

Future Directions

The future directions for “1-methyl-1H-pyrazole-3-carbonyl chloride” and related compounds could involve further exploration of their synthesis methods and potential applications . As part of a collection of unique chemicals, it could be of interest to early discovery researchers .

Mechanism of Action

Target of Action

Related pyrazole compounds are known to interact with various enzymes and receptors, influencing their function

Mode of Action

The mode of action of 1-methyl-1H-pyrazole-3-carbonyl chloride involves its interaction with its targets. The combined effect of two nitrogen atoms in the pyrazole ring reduces the charge density at carbon-3 and carbon-5, making them vacant for attack by electrophilic reagents . This interaction can lead to changes in the function of the target molecules.

Biochemical Pathways

Pyrazole compounds are known to be involved in various biochemical reactions, including nucleophilic addition, intramolecular cyclization, elimination, and [1,5]-h shift . These reactions can influence various downstream effects in the cell.

Action Environment

The action of 1-methyl-1H-pyrazole-3-carbonyl chloride can be influenced by various environmental factors. For instance, the compound’s reactivity can be influenced by the presence of a strong base Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH

properties

IUPAC Name

1-methylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-8-3-2-4(7-8)5(6)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZIPPIUHKRMOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40511322
Record name 1-Methyl-1H-pyrazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84547-60-4
Record name 1-Methyl-1H-pyrazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1Ð?-pyrazole-3-carbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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